Ethanedioyl dibromide (CAS 15219-34-8), commonly known as oxalyl bromide, is a highly reactive dihalide of oxalic acid utilized primarily as a potent electrophilic brominating and acylating agent . With a density of 1.517 g/mL and a boiling point of 102-103 °C at 720 mmHg, it is typically handled as a liquid under standard laboratory conditions. In procurement contexts, oxalyl bromide is prioritized over standard halogenating agents when the synthesis of acyl bromides, α-bromoketones, or specific dibromides requires mild conditions, short reaction times, or the in situ generation of anhydrous hydrogen bromide. This allows facilities to avoid the handling and infrastructure costs associated with toxic gaseous HBr or molecular bromine .
Substituting oxalyl bromide with the more common and less expensive oxalyl chloride often fails in complex synthetic pathways because acyl chlorides are significantly less reactive than acyl bromides toward sterically hindered alcohols and in specific macrocyclic esterifications [1]. Furthermore, attempting to replace oxalyl bromide with molecular bromine (Br2) or gaseous hydrogen bromide (HBr) introduces severe handling hazards, poor stoichiometric control, and competing anti-Markovnikov radical additions. Oxalyl bromide's unique ability to generate active brominating species (such as bromodimethylsulfonium bromide when paired with DMSO) ensures superior regioselectivity and conversion rates that generic substitutes cannot replicate.
In the synthesis of complex macrocycles like Cruentaren A, standard esterification protocols often fail due to steric hindrance. The use of oxalyl bromide to generate the acyl bromide intermediate allows for complete conversion to the desired ester within 10 minutes at 0 °C, outperforming analogous acyl chloride generation which typically requires higher temperatures or longer reaction times and often results in incomplete conversion [1].
| Evidence Dimension | Reaction time and conversion for hindered esterification |
| Target Compound Data | Complete conversion in 10 minutes at 0 °C |
| Comparator Or Baseline | Standard coupling/oxalyl chloride methods (failed or incomplete) |
| Quantified Difference | >90% reduction in reaction time with complete conversion |
| Conditions | (COBr)2, DIPEA, catalytic DMF in DCM at 0 °C |
Procurement of oxalyl bromide is essential for the scale-up of hindered macrocyclic esters where acyl chlorides fail to provide sufficient electrophilicity.
The combination of oxalyl bromide and dimethyl sulfoxide (DMSO) forms a highly efficient brominating reagent (bromodimethylsulfonium bromide) in situ. Compared to traditional bromination using toxic molecular bromine or HBr/DMSO mixtures, the oxalyl bromide/DMSO system achieves 79–97% yields of dibromides and α-bromoketones under mild conditions with significantly shorter reaction times .
| Evidence Dimension | Product yield for α-bromoketones and dibromides |
| Target Compound Data | 79–97% yield |
| Comparator Or Baseline | Molecular bromine or HBr/DMSO (lower yields, toxic handling) |
| Quantified Difference | Consistently high yields (>79%) without handling hazardous Br2 |
| Conditions | DMSO/(COBr)2 pairing, mild conditions |
Allows industrial and laboratory buyers to replace hazardous Br2 gas cylinders with a safer, liquid-phase reagent system while maintaining or improving yields.
In gas-phase and plasma environments, oxalyl bromide exhibits an electron attachment rate coefficient that is nearly collisional, measured at (1.3 ± 0.4) × 10^-7 cm3 s^-1 at 300 K. This is approximately an order of magnitude higher than that of oxalyl chloride, which has a small attachment rate of (1.8 ± 0.5) × 10^-8 cm3 s^-1[1].
| Evidence Dimension | Electron attachment rate coefficient at 300 K |
| Target Compound Data | (1.3 ± 0.4) × 10^-7 cm3 s^-1 |
| Comparator Or Baseline | Oxalyl chloride ((1.8 ± 0.5) × 10^-8 cm3 s^-1) |
| Quantified Difference | ~7.2x higher electron attachment rate |
| Conditions | He gas at 133 Pa pressure, 300 K |
Critical for selecting precursors in plasma-enhanced chemical vapor deposition (PECVD) or gas-phase radical generation where rapid electron capture is required.
Directly following from its superior electrophilicity compared to oxalyl chloride, oxalyl bromide is the reagent of choice for converting sterically hindered carboxylic acids into acyl bromides. This is crucial in the pharmaceutical synthesis of complex macrocycles and active pharmaceutical ingredients (APIs) where standard acyl chlorides fail to react with bulky alcohols[1].
Paired with DMSO, oxalyl bromide serves as a highly effective alternative to molecular bromine. This scenario is highly relevant for fine chemical manufacturing where avoiding the toxicity, corrosiveness, and waste associated with Br2 is a primary procurement objective, while still achieving >80% yields of α-bromoketones .
Utilizing its rapid hydrolysis on silica gel, oxalyl bromide is applied in the surface-mediated Markovnikov hydrobromination of alkenes. This application allows facilities to avoid the procurement and safety infrastructure required for gaseous HBr cylinders, replacing them with a liquid reagent that generates the active species on demand .
Corrosive;Irritant